4-(2-Methyl-2-propenyl)benzoic acid

Analytical Chemistry Quality Control Medicinal Chemistry

Sourcing a reliable 5-LOX reference tool with verified potency is a common bottleneck in leukotriene research. This 4-(2-methyl-2-propenyl)benzoic acid solves that with validated nanomolar activity and defined isoform selectivity. - 60 nM IC50 against human 5-LOX for consistent target engagement studies. - 15-fold COX-1/COX-2 selectivity ratio enables differential inflammation pathway analysis. - 97% purity ensures reproducible yields in SAR derivatization via its reactive methallyl group.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 168194-08-9
Cat. No. B064595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-2-propenyl)benzoic acid
CAS168194-08-9
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=C)CC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H12O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
InChIKeySAMZPPSIMZAULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-2-propenyl)benzoic Acid Overview


4-(2-Methyl-2-propenyl)benzoic acid (CAS 168194-08-9), also known as 4-(2-methylallyl)benzoic acid, is a para-substituted benzoic acid derivative featuring a reactive 2-methyl-2-propenyl (methallyl) side chain [1]. This compound is characterized by a molecular weight of 176.21 g/mol and a molecular formula of C₁₁H₁₂O₂ [2]. It is commercially available at purities of 95-97% and serves as a versatile building block in medicinal chemistry and organic synthesis, with documented bioactivity across multiple target classes including lipoxygenases, cyclooxygenases, and cellular differentiation pathways [3].

Methallyl building block for organic synthesis
Reported 5-LOX and COX pathway research tool
Structurally defined para-substituted benzoic acid

4-(2-Methyl-2-propenyl)benzoic Acid Substitution Specificity


The 4-(2-methyl-2-propenyl) substitution pattern confers distinct physicochemical and biological properties compared to isomeric analogs and generic benzoic acid derivatives. The para-substituted methallyl group creates a unique steric and electronic environment that affects binding to biological targets such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) with measurable selectivity differences [1]. Furthermore, positional isomers—specifically the 2- and 3-substituted variants—exhibit different boiling points, densities, and biological activity profiles, making them unsuitable for direct substitution in structure-activity relationship (SAR) studies [2]. Generic benzoic acid or other simple aryl carboxylic acids lack the necessary hydrophobic alkyl side chain required for the differentiation-inducing activity observed in this compound class [3].

Positional isomer
2- or 3-substituted isomers exhibit different boiling points and activity profiles, limiting direct SAR substitution.
Generic benzoic acid
Lacks the methallyl side chain required for reported 5-LOX/COX engagement and differentiation activity.

4-(2-Methyl-2-propenyl)benzoic Acid Differentiation Evidence


Purity Specification Advantage

Commercial availability of 4-(2-Methyl-2-propenyl)benzoic acid at 97% purity provides a quantifiable advantage over the industry baseline of 95% purity commonly specified for this compound class . This 2% absolute purity difference reduces potential interference from unknown impurities in sensitive biological assays and synthetic transformations.

Purity specification
Specification review
97% vs 95% (industry baseline)
Reported higher purity specification context
Supplier-reported COA data; verify lot-specific purity
Analytical Chemistry Quality Control Medicinal Chemistry

5-Lipoxygenase Inhibition Potency

This compound inhibits human 5-lipoxygenase (5-LOX) with an IC₅₀ of 60 nM [1], demonstrating significantly higher potency compared to the known 5-LOX inhibitor boropinic acid (IC₅₀ = 7.6 ng/mL, equivalent to approximately 21 nM for its molecular weight) [2]. While boropinic acid shows slightly greater absolute potency, the target compound's activity is within a comparable nanomolar range and lacks the prenylated oxyprenylated coumarin structural complexity that complicates boropinic acid synthesis.

5-LOX inhibition
Assay context
IC50 = 60 nM (vs boropinic acid ~21 nM)
Supports 5-LOX inhibition pathway studies
Cross-study comparison; assay conditions may differ
Inflammation Enzymology Drug Discovery

COX Isoform Selectivity Profile

4-(2-Methyl-2-propenyl)benzoic acid exhibits a distinct cyclooxygenase (COX) selectivity profile with an IC₅₀ of 7.5 μM for COX-2 and 500 nM for COX-1 [1], representing a 15-fold selectivity for COX-1 over COX-2. This contrasts sharply with the clinical NSAID (S)-(+)-Ibuprofen, which demonstrates IC₅₀ values of 12 μM for COX-1 and 80 μM for COX-2—a 6.7-fold selectivity for COX-1 . The target compound thus provides a quantitatively different COX inhibition signature that may be valuable for mechanistic studies.

COX selectivity
Assay context
COX-1 IC50 500 nM, COX-2 IC50 7.5 µM (15-fold vs ibuprofen 6.7-fold)
Supports COX isoform selectivity profiling
Recombinant enzyme assay; cell-based validation advised
NSAID Development Selectivity Inflammation

Boiling Point Differentiation

The 4-substituted isomer (CAS 168194-08-9) exhibits a boiling point of 301°C at 760 mmHg [1], which is distinct from the 2-substituted isomer (boiling point 291.6°C at 760 mmHg) and the 3-substituted isomer (boiling point 308.3°C at 760 mmHg) [2]. This 7.3-9.4°C boiling point differential enables precise quality control and purification by fractional distillation, confirming the exact isomeric identity required for reproducible SAR studies.

Boiling point
Head-to-head
301°C (2-isomer: 291.6°C; 3-isomer: 308.3°C)
Enables isomer identity confirmation by distillation
At 760 mmHg; verify under actual conditions
Process Chemistry Purification Isomer Separation

Cell Differentiation Activity

Benzoic acid derivatives structurally related to 4-(2-Methyl-2-propenyl)benzoic acid, specifically those within the same patent-defined structural class, have been shown to induce differentiation of neoplastic cells, particularly leukemia cells [1]. While the patent does not report direct quantitative data for the exact CAS 168194-08-9 compound, the structural classification places this compound within the claimed scope of differentiation-inducing agents. In contrast, simple benzoic acid (CAS 65-85-0) lacks the requisite 2-methyl-2-propenyl substitution and does not exhibit this biological activity.

Cell differentiation
Class-level
Class-level differentiation activity in leukemia cells
Supports differentiation model endpoint exploration
Patent-derived class inference; direct data for CAS to verify
Oncology Cell Biology Differentiation Therapy

4-(2-Methyl-2-propenyl)benzoic Acid Applications


5-Lipoxygenase Inhibitor Development

The compound's documented IC₅₀ of 60 nM against human 5-LOX makes it a valuable starting point or reference compound for medicinal chemistry programs targeting leukotriene-mediated inflammatory conditions [1]. Its nanomolar potency provides a benchmark for structure-activity relationship studies aimed at optimizing 5-LOX inhibition.

COX Isoform Selectivity Studies

With a 15-fold COX-1/COX-2 selectivity ratio, this compound serves as a tool molecule for probing the differential contributions of COX isoforms in inflammation and pain models [2]. Its distinct profile relative to clinical NSAIDs like ibuprofen enables mechanistic studies requiring a defined COX inhibition signature.

Leukemia Differentiation Research

As a member of the benzoic acid derivative class claimed to induce differentiation of neoplastic cells, this compound is relevant for research into differentiation therapy approaches for hematologic malignancies [3]. Its structural features provide a scaffold for further optimization of differentiation-inducing agents.

Methallyl-Based Synthesis

The reactive 2-methyl-2-propenyl (methallyl) group enables diverse synthetic transformations including oxidation, epoxidation, and cross-coupling reactions [4]. The 97% purity specification ensures reliable downstream reaction yields and minimizes byproduct formation in multi-step syntheses .

Application
Selection Property
Validation Focus
5-LOX inhibition studies
Reported 5-LOX inhibitory activity
5-LOX enzymatic assay validation
COX isoform selectivity research
COX-1/COX-2 selectivity profile
COX isoform profiling assays
Cell differentiation model studies
Class-level differentiation activity
Leukemia cell differentiation endpoint verification
Methallyl-based synthetic chemistry
Reactive methallyl side chain
Synthetic transformation efficiency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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